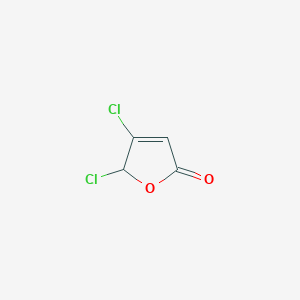

4,5-Dichlorofuran-2(5H)-one

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

62674-19-5 |

|---|---|

Molecular Formula |

C4H2Cl2O2 |

Molecular Weight |

152.96 g/mol |

IUPAC Name |

2,3-dichloro-2H-furan-5-one |

InChI |

InChI=1S/C4H2Cl2O2/c5-2-1-3(7)8-4(2)6/h1,4H |

InChI Key |

FMHIXJPJDNGIOA-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(OC1=O)Cl)Cl |

Origin of Product |

United States |

Synthetic Methodologies for Dichlorofuranones

Synthesis of the 2(5H)-Furanone Core

The foundational 2(5H)-furanone structure can be assembled through various chemical pathways, often utilizing readily available precursors.

Furfural (B47365), a renewable platform chemical derived from biomass, serves as a common and versatile starting point for the synthesis of the 2(5H)-furanone core. nih.govmdpi.com

One prominent method involves the oxidative chlorination of furfural. nih.govresearchgate.net Treatment of furfural with gaseous chlorine can lead to the formation of chlorinated furanones, with yields reportedly exceeding 60%. nih.govmdpi.com Another approach is the oxidation of furfural with manganese dioxide (MnO₂) in the presence of hydrochloric acid (HCl), which produces 3,4-dichloro-5-hydroxy-2(5H)-furanone, also known as mucochloric acid (MCA), in yields of 59–67%. nih.govmdpi.com Detailed studies of the MnO₂/HCl reaction indicate a two-step process where 4-chloro-5-hydroxy-2(5H)-furanone is an intermediate. nih.govmdpi.com

Furthermore, furfural can be oxidized to the basic 2(5H)-furanone ring structure using hydrogen peroxide. rsc.org This core structure can then theoretically undergo subsequent halogenation steps.

Table 1: Synthesis of Chlorinated 2(5H)-Furanones from Furfural

| Starting Material | Reagents | Product | Yield | Citation |

| Furfural | Gaseous Chlorine | Chlorinated 2(5H)-furanones | >60% | nih.govmdpi.com |

| Furfural | MnO₂ / HCl | 3,4-dichloro-5-hydroxy-2(5H)-furanone (MCA) | 59–67% | nih.govmdpi.com |

| Furfural | Hydrogen Peroxide | 2(5H)-furanone | - | rsc.org |

Alternatively, the furanone ring can be constructed from already chlorinated furan (B31954) derivatives. The oxidation of 3,4-dichlorofuran or 3,4-dichloro-2-furoic acid using concentrated nitric acid is one such route, yielding mucochloric acid with a 24% yield. nih.govmdpi.com A more effective oxidation of 3,4-dichlorofuran to 3,4-dichloromaleic anhydride (B1165640) can be achieved with fuming nitric acid, resulting in a 59% yield. nih.govmdpi.com Another documented synthesis involves reacting 2,3-dichlorofuran with sodium hydroxide (B78521), followed by an oxidation step with potassium permanganate (B83412) to produce 3,4-dichloro-5-hydroxy-2(5H)-furanone. ontosight.ai

2-Butyne-1,4-diol is another precursor for the synthesis of the furanone core. atamanchemicals.comwikipedia.org It can be reacted with a combination of chlorine and hydrochloric acid to generate mucochloric acid. wikipedia.org While this substrate has been considered for the synthesis of mucochloric acid, in some reported schemes, the final product yield was not specified. nih.govmdpi.com

Oxidative chlorination represents a direct and effective strategy for producing chlorinated furanones. The most notable example of this is the oxidative chlorination of furfural using gaseous chlorine, which provides a high-yield route to these compounds. nih.govmdpi.comresearchgate.net This method combines the ring modification and chlorination into a single conceptual phase, proving to be an efficient synthetic pathway. nih.govmdpi.com

Installation of Halogen Substituents in Dichlorofuranones

Once the 2(5H)-furanone core, often in a hydroxylated form like mucochloric acid, is synthesized, further modifications are required to achieve specific dichlorination patterns such as that in 4,5-dichlorofuran-2(5H)-one.

Direct halogenation methods are employed to replace existing functional groups, typically hydroxyl groups, with halogens. In the context of synthesizing highly chlorinated furanones, the hydroxyl group of 3,4-dihalo-5-hydroxy-2(5H)-furanones (like mucochloric acid) can be targeted. nih.govmdpi.com

The reaction of mucochloric acid with a chlorinating agent such as thionyl chloride (SOCl₂), often with a catalyst like zinc chloride, facilitates the replacement of the hydroxyl group at the C-5 position with a chlorine atom. nih.govmdpi.comsemanticscholar.org This specific reaction leads to the formation of 3,4,5-trichloro-2(5H)-furanone in yields ranging from 46–52%. nih.govmdpi.comresearchgate.net This demonstrates a direct method for installing a chlorine atom at the C-5 position of the furanone ring.

Table 2: Direct Halogenation of Mucochloric Acid

| Starting Material | Reagents | Product | Yield | Citation |

| 3,4-dichloro-5-hydroxy-2(5H)-furanone (MCA) | Thionyl chloride (SOCl₂), Zinc chloride | 3,4,5-trichloro-2(5H)-furanone | 46–52% | nih.govmdpi.comresearchgate.net |

Selective Dihalogenation Approaches

The introduction of two halogen atoms onto the furanone ring is a key strategy for producing dichlorofuranones. The reactivity of the 2(5H)-furanone core, with its conjugated double bond and carbonyl group, allows for various halogenation reactions. For instance, the addition of bromine to 2(5H)-furanone, followed by dehydrobromination, yields 3-bromo-2(5H)-furanone unipi.it. This principle of addition-elimination is fundamental in synthesizing halogenated furanones.

In the case of precursors like 3,4-dichloro-5-hydroxy-2(5H)-furanone (mucochloric acid), the existing hydroxyl group can be substituted with a halogen. Chlorination of mucochloric acid can be achieved using thionyl chloride (SOCl₂) in the presence of a catalyst like zinc chloride, leading to the formation of 3,4,5-trichloro-2(5H)-furanone in yields of 46–52%. mdpi.commdpi.comnih.gov

Synthesis of Related Dichlorofuranones as Precursors or Analogues

The synthesis of specific dichlorofuranone isomers, such as 3,4-Dichlorofuran-2(5H)-one and its 5-hydroxy derivative, has been well-established due to their utility as versatile building blocks in organic synthesis. researchgate.netthieme-connect.com

Synthesis of 3,4-Dichlorofuran-2(5H)-one

A prominent and efficient method for the synthesis of 3,4-Dichlorofuran-2(5H)-one involves the reduction of mucochloric acid (3,4-dichloro-5-hydroxy-2(5H)-furanone). thieme-connect.comthieme-connect.com This transformation can be effectively carried out using sodium borohydride (B1222165) (NaBH₄) in methanol (B129727). thieme-connect.com This method is noted for its high yield and cost-effectiveness, making it suitable for large-scale preparations. thieme-connect.comthieme-connect.com An earlier method involved the oxidation of mucochloric acid with aluminum isopropoxide, which resulted in a lower yield of 52%. thieme-connect.com

| Starting Material | Reagent | Solvent | Yield | Reference |

| Mucochloric Acid | Sodium Borohydride | Methanol | 89% | thieme-connect.com |

| Mucochloric Acid | Aluminum Isopropoxide | Propan-2-ol | 52% | thieme-connect.com |

Synthesis of 3,4-Dichloro-5-hydroxy-2(5H)-furanone (Mucochloric Acid, MCA)

Mucochloric acid (MCA) is a highly functionalized molecule that serves as a key precursor for other dichlorofuranones. mdpi.comresearchgate.net It exists in equilibrium between a cyclic furanone form and an acyclic aldehyde form in solution. mdpi.comnih.gov Several synthetic routes to MCA have been developed, often starting from furfural.

One effective method is the oxidative chlorination of furfural. mdpi.comnih.gov This can be achieved by reacting furfural with gaseous chlorine in an aqueous solution of hydrochloric acid at elevated temperatures (60-110°C). google.com Another approach involves the oxidation of furfural with manganese dioxide in the presence of hydrochloric acid, which can yield MCA in the range of 59–67%. nih.gov MCA can also be synthesized through the oxidation of 3,4-dichlorofuran or 3,4-dichloro-2-furoic acid with concentrated nitric acid, although this method gives a lower yield of 24%. mdpi.comnih.gov

| Starting Material | Reagents | Yield | Reference |

| Furfural | Chlorine, Hydrochloric Acid | Not specified | google.com |

| Furfural | Manganese Dioxide, Hydrochloric Acid | 59-67% | nih.gov |

| 3,4-Dichlorofuran | Nitric Acid | 24% | mdpi.comnih.gov |

The reactivity of MCA's hydroxyl group allows for further transformations, such as the formation of esters and ethers, which can then be substituted by various nucleophiles. mdpi.comresearchgate.netnih.govnih.gov

Multigram Scale Synthesis Methods

The development of synthetic methods that can be scaled up to produce multigram quantities of dichlorofuranones is crucial for their application in further research and as synthetic intermediates.

An efficient and inexpensive multigram-scale synthesis of 3,4-Dichlorofuran-2(5H)-one from mucochloric acid using sodium borohydride has been reported. thieme-connect.comthieme-connect.com For example, the reaction of 28.7 grams of mucobromic acid (the bromo-analogue) with sodium borohydride in methanol demonstrates the scalability of this reduction method. thieme-connect.com Similarly, continuous flow processes are being developed for the multigram-scale synthesis of various chemical compounds, offering advantages in safety, yield, and reaction time over traditional batch methods. researchgate.netsemanticscholar.org While not specifically detailed for all dichlorofuranones, the principles of scaling up reactions, such as those used for cyclic sulfones or other complex molecules, can be applied. dsau.dp.ua The synthesis of 3,4-Dichlorofuran-2(5H)-one via the reduction of mucochloric acid is a practical example of a readily scalable process. thieme-connect.com

Chemical Reactivity and Transformation Pathways of Dichlorofuranones

Nucleophilic Substitution Reactions on Halogen Atoms (C-3, C-4, C-5)

The halogen atoms at positions C-3, C-4, and C-5 of the furanone ring are susceptible to nucleophilic substitution, providing a versatile platform for the introduction of various functional groups. mdpi.comnih.gov The reactivity of these positions can be influenced by the nature of the nucleophile, the solvent, and the specific substituents on the furanone ring.

Nitrogen-centered nucleophiles readily react with dichlorofuranones, leading to a diverse array of nitrogen-containing heterocyclic compounds. mdpi.comnih.gov

Amines: Primary and secondary aliphatic amines, as well as amino acids, react with 3,4-dihalo-5-hydroxy-2(5H)-furanones (mucohalic acids). mdpi.comnih.gov The reaction outcomes are dependent on the pH, the nature of the amine, and the solvent. mdpi.comnih.gov For instance, treatment of 3,4,5-trichloro-2(5H)-furanone with aziridine (B145994) in the presence of triethylamine (B128534) results in the substitution of two chlorine atoms at the C-4 and C-5 positions. mdpi.com Reductive amination of 3,4-dihalo-2(5H)-furanone derivatives in the presence of various amines can yield highly functionalized α,β-unsaturated α-halogeno-β-aryl-γ-butyrolactams. mdpi.com

Azides: 3,4,5-Trichloro-2(5H)-furanone reacts with sodium azide (B81097) in methanol (B129727), leading to the substitution of the chlorine atom at the C-4 position. mdpi.comnih.gov If an excess of sodium azide is used, the chlorine at the C-5 position is also replaced by an azido (B1232118) group. mdpi.comnih.gov The resulting 4,5-diazido derivative can be further transformed, for example, by reduction with SnCl₂ to form 2-amino-3-chloromaleimide. nih.gov Similarly, 5-alkoxy derivatives of mucochloric acid react with sodium azide to yield the corresponding 5-alkoxy-4-azido derivatives in good yields. nih.gov

Nucleobases: Mucochloric and mucobromic acids react with the amino groups of nucleobases like adenosine (B11128) and cytidine. mdpi.com The reaction proceeds through the acyclic form of the furanone, which is favored in the presence of a base. mdpi.comnih.gov This reaction involves the formation of an imine, followed by a series of transformations leading to N-alkenylation products. mdpi.com

Table 1: Reactions of Dichlorofuranones with Nitrogen Nucleophiles

| Starting Material | Nucleophile | Product | Reference |

|---|---|---|---|

| 3,4,5-Trichloro-2(5H)-furanone | Aziridine/Triethylamine | 4,5-Diaziridinyl-3-chloro-2(5H)-furanone | mdpi.com |

| 3,4,5-Trichloro-2(5H)-furanone | Sodium Azide (1 eq.) | 4-Azido-3,5-dichloro-2(5H)-furanone | mdpi.comnih.gov |

| 3,4,5-Trichloro-2(5H)-furanone | Sodium Azide (excess) | 4,5-Diazido-3-chloro-2(5H)-furanone | mdpi.comnih.gov |

| 5-Alkoxy-3,4-dichloro-2(5H)-furanone | Sodium Azide | 5-Alkoxy-4-azido-3-chloro-2(5H)-furanone | nih.gov |

| Mucochloric Acid | Nucleobases (Adenosine, Cytidine) | N-alkenylation products | mdpi.com |

Sulfur-based nucleophiles exhibit significant reactivity towards dichlorofuranones, leading to the formation of various sulfur-containing derivatives. mdpi.comnih.govnih.gov

Thiophenols: Mucochloric acid readily reacts with thiophenol derivatives. researchgate.net Under acidic conditions in benzene, 5-thioaryl derivatives are formed in high yields. researchgate.net In the presence of triethylamine in diethyl ether, the reaction proceeds via an addition-elimination mechanism to give the corresponding substitution products in yields ranging from 27% to 98%. researchgate.net

Mercaptoethanol and Thioglycolic Acid: The reaction of 5-alkoxy-3,4-dichloro-2(5H)-furanone with 2-mercaptoethanol (B42355) under basic conditions results in the substitution of the chlorine atom at the C-4 position. mdpi.com Depending on the reaction conditions, the reaction of mucochloric acid with mercaptoacetic acid (thioglycolic acid) can lead to substitution at the C-3, C-4, or C-5 positions. mdpi.com

Selenocyanates: 5-Alkoxy-3,4-dihalo-2(5H)-furanones react with potassium selenocyanate (B1200272) (KSeCN) in acetonitrile (B52724) under basic conditions to afford the C-4 substituted products in satisfactory yields. mdpi.comnih.gov

Table 2: Reactions of Dichlorofuranones with Sulfur and Selenium Nucleophiles

| Starting Material | Nucleophile | Reaction Conditions | Product | Reference |

|---|---|---|---|---|

| Mucochloric Acid | Thiophenols | Acidic (Benzene) | 5-Thioaryl derivatives | researchgate.net |

| Mucochloric Acid | Thiophenols | Basic (Triethylamine/Diethyl ether) | 4-Thioaryl derivatives | researchgate.net |

| 5-Alkoxy-3,4-dichloro-2(5H)-furanone | 2-Mercaptoethanol | Basic | 4-(2-Hydroxyethylthio)-5-alkoxy-3-chloro-2(5H)-furanone | mdpi.com |

| Mucochloric Acid | Thioglycolic Acid | Varied | C-3, C-4, or C-5 substituted products | mdpi.com |

| 5-Alkoxy-3,4-dihalo-2(5H)-furanone | Potassium Selenocyanate | Basic (Acetonitrile) | 5-Alkoxy-3-halo-4-selenocyanato-2(5H)-furanone | mdpi.comnih.gov |

Oxygen-based nucleophiles, such as alcohols and alkoxy groups, can also participate in substitution reactions with dichlorofuranones, although these reactions may require specific activation. mdpi.comnih.gov

Alcohols and Alkoxy Groups: The 5-hydroxyl group of 3,4-dichloro-5-hydroxy-2(5H)-furanone can be converted into 5-alkoxy derivatives by reaction with the corresponding alcohol in the presence of an acid catalyst like sulfuric acid or p-toluenesulfonic acid, with yields typically between 70-80%. mdpi.com Phenols and their derivatives are also effective nucleophiles. mdpi.comnih.gov For example, 5-methyl carbonates of mucochloric acid react with substituted phenols in the presence of a promoter in dichloromethane (B109758) to give 5-phenoxy derivatives in high yield. mdpi.comnih.gov

Table 3: Reactions of Dichlorofuranones with Oxygen Nucleophiles

| Starting Material | Nucleophile | Catalyst/Promoter | Product | Reference |

|---|---|---|---|---|

| 3,4-Dichloro-5-hydroxy-2(5H)-furanone | Alcohol | Sulfuric acid or p-TSA | 5-Alkoxy-3,4-dichloro-2(5H)-furanone | mdpi.com |

| 5-Methylcarbonate of Mucochloric Acid | Substituted Phenols | Promoter | 5-Phenoxy derivatives | mdpi.comnih.gov |

Reactions Involving the Carbonyl Group and Double Bond

The conjugated system of the carbonyl group and the double bond in the furanone ring allows for reactions such as vinylogous aldol (B89426) and Knoevenagel condensations. mdpi.comnih.govsigmaaldrich.com

Vinylogous aldol reactions of furanone derivatives provide a powerful method for the construction of carbon-carbon bonds at the γ-position relative to the carbonyl group. researchgate.netwpmucdn.com

Reaction with Aldehydes: Dihalogenated furanones can act as vinylogous nucleophiles in reactions with aldehydes, catalyzed by chiral guanidine (B92328) bases, to produce polyfunctionalized butenolides with high enantioselectivity. researchgate.net The reaction of 4-aryl-3-chlorobutenolides with aldehydes can also proceed via a two-step, one-pot process involving the formation of a silyl (B83357) ether intermediate followed by reaction with a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) to yield benzylidene products. nih.gov

The Knoevenagel condensation is a modification of the aldol condensation that involves the reaction of an active hydrogen compound with a carbonyl group, typically catalyzed by a base. sigmaaldrich.commychemblog.com

Reaction with Active Methylene (B1212753) Compounds: 3,4-Dihalo-2(5H)-furanones can undergo Knoevenagel-type condensations at the C5 position with compounds containing an active hydrogen atom in the presence of a Lewis acid catalyst such as indium(III) acetate, affording products in good yields (60–95%). mdpi.com The proposed mechanism involves the ring-opening of the furanone in the presence of acetic acid released from the catalyst. mdpi.com

Table 4: Condensation Reactions of Dichlorofuranones

| Reaction Type | Starting Material | Reagent | Catalyst | Product | Reference |

|---|---|---|---|---|---|

| Vinylogous Aldol Condensation | Dihalogenated furanone | Aldehyde | Chiral Guanidine Base | Polyfunctionalized butenolide | researchgate.net |

| Vinylogous Aldol Condensation | 4-Aryl-3-chlorobutenolide | Aldehyde | DBU (after silylation) | Benzylidene product | nih.gov |

| Knoevenagel Condensation | 3,4-Dihalo-2(5H)-furanone | Active Methylene Compound | Indium(III) Acetate | C-5 substituted product | mdpi.com |

Ring Transformation Reactions

The 4,5-dichlorofuran-2(5H)-one scaffold is susceptible to ring-opening and rearrangement reactions, particularly when treated with nucleophiles. These transformations allow for the conversion of the furanone core into other heterocyclic systems, significantly expanding its synthetic utility.

The reaction of this compound and its derivatives with primary amines can lead to the formation of pyrrolone derivatives. mdpi.comnih.govnih.gov This transformation involves the nucleophilic attack of the amine on the furanone ring, leading to ring opening and subsequent recyclization to form the five-membered nitrogen-containing ring. For instance, treating 3,4,5-trichloro-2(5H)-furanone with ammonium (B1175870) hydroxide (B78521) results in the formation of 3,4-dichloro-5-hydroxy-1H-pyrrol-2(5H)-one. mdpi.comnih.gov Similarly, reactions with other primary amines can yield a variety of substituted pyrrolones. nih.govtsijournals.com

The reaction conditions, such as the solvent and the nature of the amine, can influence the outcome of the reaction. In polar solvents, primary aryl and heteroaryl amines react with mucochloric acid (MCA) in a Michael-type addition-elimination reaction to afford 4-amino derivatives. nih.gov Reductive amination conditions with amino acid esters lead to the formation of lactams. nih.gov

| Reactant 1 | Reactant 2 | Product | Reference |

| 3,4,5-Trichloro-2(5H)-furanone | Ammonium hydroxide | 3,4-Dichloro-5-hydroxy-1H-pyrrol-2(5H)-one | mdpi.comnih.gov |

| 3,4-Dichloro-5-methoxy-2(5H)-furanone | Ammonia (B1221849) | 3,4-Dichloro-5-hydroxy-1H-pyrrol-2(5H)-one | mdpi.com |

| Mucochloric acid (MCA) | Primary aryl/heteroaryl amines | 4-Amino derivatives of MCA | nih.gov |

| Mucochloric acid (MCA) | Amino acid esters (reductive conditions) | Lactams of 4-amino-2,3-dichloro-buten-2-oic acid | nih.gov |

| 3,4,5-Trichloro-furan-2(5H)-one | Propargylamine | Propargyl derivative of 2H-pyrrol-2-one | nih.gov |

The furanone ring of this compound and its derivatives can be transformed into a six-membered pyridazinone ring upon reaction with hydrazine (B178648) and its derivatives. mdpi.comnih.govclockss.org This reaction typically occurs in aqueous acidic solutions at elevated temperatures and provides a route to 4,5-dihalogeno-3(2H)-pyridazinones in satisfactory yields. mdpi.comnih.gov The reaction proceeds through the initial formation of a hydrazone, followed by an intramolecular cyclization to yield the pyridazinone ring. scholarsresearchlibrary.com

The specific substitution pattern on the furanone and the nature of the hydrazine derivative can influence the reaction outcome. For example, the reaction of 5-alkoxy-3,4-dihalo-2(5H)-furanones with arylsulfonyl hydrazines can lead to substitution at the C4 position. mdpi.comnih.gov

| Reactant 1 | Reactant 2 | Product | Yield | Reference |

| Mucochloric acid (MCA) or its 5-aryl derivative | Hydrazine or its derivatives | 4,5-Dihalogeno-3(2H)-pyridazinone | 35-90% | mdpi.comnih.gov |

| 5-Alkoxy-3,4-dihalo-2(5H)-furanone | Arylsulfonyl hydrazines | Product of 4-bromo atom substitution | - | mdpi.comnih.gov |

| 4-Pentynoic acid | Phenylhydrazine | 6-Methyl-2-phenyl-4,5-dihydropyridazin-3(2H)-one | Moderate to good | scholarsresearchlibrary.com |

| N-Aryl substituted maleimide | Azines | 4-(N-Aryl)carbamoylmethyl-4,5-dihydropyridazin-3(2H)-ones | - | scholarsresearchlibrary.com |

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are fundamental transformations in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. sigmaaldrich.com this compound, with its two reactive chlorine atoms, serves as a valuable substrate in these reactions, enabling the introduction of various substituents onto the furanone core.

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed cross-coupling reaction between an organoboron compound (typically a boronic acid or ester) and an organic halide or triflate. libretexts.orglibretexts.org This reaction has been successfully applied to this compound and its derivatives for the introduction of aryl groups. nih.govysu.amresearchgate.net

The regioselectivity of the Suzuki-Miyaura coupling on dihalogenated furanones can be controlled by the reaction conditions. For instance, in the case of 3,4-dibromo-2(5H)-furanone, the initial coupling often occurs at the more electron-deficient C4 position. nih.gov Subsequent coupling at the C3 position can be achieved under different conditions. nih.gov The choice of palladium catalyst, ligand, and base is crucial for achieving high yields and selectivity. sigmaaldrich.comysu.am

| Furanone Substrate | Coupling Partner | Catalyst System | Product | Reference |

| 3,4-Dibromo-5-O-tert-butyldimethylsilyl-2(5H)-furanone | 2-(Penten-1-yl)benzo[d] mdpi.comnih.govnih.govdioxaborole | Palladium catalyst, potassium acetate | C4 alkylation product | nih.gov |

| Mucochloric acid (MCA) | Phenylboronic acid | Pd catalyst, TEBA*Cl (PTC conditions) | Diphenylated product at C3 and C4 | nih.gov |

| 3,4-Dibromo-α,β-unsaturated-γ-butyrolactone | 4-(Methylsulfanyl)phenylboronic acid | Palladium salt, PTC catalyst | 4-Aryl-3-halo derivative | nih.gov |

| 4-Tosyl-2(5H)-furanone | Boronic acids | Palladium catalyst | 4-Substituted 2(5H)-furanones | ysu.am |

| 3,4-Dibromo-2(5H)-furanone | Alkylboronic acids | PdCl2(MeCN)2, AsPh3, Ag2O | 4-Alkyl-3-bromo-2(5H)-furanones | researchgate.net |

Besides the Suzuki-Miyaura coupling, other palladium-catalyzed transformations can be employed to functionalize the this compound core. These include other cross-coupling reactions like the Sonogashira and Stille couplings, which would allow for the introduction of alkynyl and organotin groups, respectively. smolecule.com

The reactivity of the carbon-halogen bonds in dichlorofuranones makes them suitable electrophiles for a range of palladium-catalyzed reactions. The specific reaction conditions, including the choice of catalyst, ligand, and reaction partners, will dictate the outcome of these transformations, enabling the synthesis of a diverse array of substituted furanone derivatives. The development of new and efficient catalytic systems continues to expand the scope of these reactions. sigmaaldrich.comnih.gov

Oxidation and Reduction Processes

Electrochemical Reduction Mechanisms

The electrochemical reduction of dichlorofuranone derivatives has been investigated, revealing distinct pathways dependent on the substituents on the furanone ring. For derivatives such as 5-arylsulfanyl- and 5-arylsulfonyl-3,4-dichloro-2(5H)-furanones, the primary route of electrochemical reduction in acetonitrile is the anionoid elimination of the substituent at the 5-position of the lactone ring. researchgate.netresearchgate.net In the case of 3,4-dichloro-5-ethylsulfanyl-2(5H)-furanone, there is an increased contribution from a competing pathway involving the elimination of a chloride ion. researchgate.netresearchgate.net

A proposed experimental criterion, based on the morphology of cyclic voltammograms, helps to identify the specific electroreduction pathway for different 2(5H)-furanone derivatives. researchgate.netresearchgate.net

For 5-alkoxy derivatives of mucochloric acid, the electrochemical reduction on a lead electrode in acetonitrile, using acetic acid as a proton donor, yields 5-alkoxy-3-chloro-2(5H)-furanones. researchgate.netresearchgate.netmdpi.com Analysis of experimental data combined with quantum chemical calculations suggests an EE DC mechanism for this transformation. researchgate.net This mechanism involves a tandem transfer of two electrons, with the elimination of a chloride ion occurring at the stage of the second electron transfer, followed by protonation. researchgate.net

Reduction with Hydrides (e.g., Sodium Borohydride)

The reduction of mucochloric acid (3,4-dichloro-5-hydroxy-2(5H)-furanone) using sodium borohydride (B1222165) (NaBH₄) is an efficient method for the synthesis of 4,5-dichloro-2(5H)-furanone. researchgate.netlookchem.com Sodium borohydride is a mild reducing agent, typically used for the reduction of aldehydes and ketones to alcohols. umn.edulibretexts.org In the context of mucochloric acid, it selectively reduces the hemiacetal at the C5 position to a methylene group, forming the target lactone.

The reaction is commonly carried out in methanol at low temperatures (e.g., 0 °C). lookchem.com The process involves the portionwise addition of sodium borohydride to a solution of mucochloric acid in methanol. lookchem.com Following the reduction, the reaction is typically quenched with an acid, such as a solution of concentrated sulfuric acid in methanol. lookchem.com

Research has shown that this reduction can produce 4,5-dichloro-2(5H)-furanone in high purity and yield. researchgate.netlookchem.com One study reported that the reduction of mucochloric acid with sodium borohydride resulted in the formation of 3,4-dichloro-2(5H)-furanone and 4-chloro-2(5H)-furanone in relative amounts of 98% and 2%, respectively. researchgate.net

| Reactant | Reducing Agent | Solvent | Major Product | Minor Product | Reference |

|---|---|---|---|---|---|

| Mucochloric Acid | Sodium Borohydride (NaBH₄) | Methanol | This compound (98%) | 4-Chloro-2(5H)-furanone (2%) | researchgate.net |

It has been noted that while this method can be highly effective, improper reaction conditions could potentially lead to the formation of byproducts like 3-chlorofuran-2(5H)-one. lookchem.com

Derivatization Strategies and Analogue Synthesis

Strategic Functionalization of the Furanone Ring

The unique structure of 4,5-Dichlorofuran-2(5H)-one allows for diverse and selective chemical transformations. The two chlorine atoms at the C-3 and C-4 positions exhibit different reactivities, enabling selective substitution. nih.gov Furthermore, the C-5 position can be functionalized, and the furanone ring itself can undergo transformations.

Key functionalization strategies include:

Substitution at C-5: The hydroxyl group at the C-5 position in the cyclic form of mucochloric acid can be transformed into esters, carbamates, and ethers. nih.gov A common strategy involves converting the 5-hydroxyl group into a more labile leaving group, such as a methoxycarbonyloxy group. nih.govresearchgate.net This activated intermediate readily undergoes substitution by various nucleophiles, including amines and alcohols, to introduce new functional groups at this position. nih.govresearchgate.netmdpi.com For instance, treatment with amino alcohols leads to the formation of 5-(ω-hydroxyalkylamino) derivatives. nih.govresearchgate.net

Alkylation and Arylation at C-5: Direct C-C bond formation at the C-5 position is achievable through Lewis acid-catalyzed reactions. mdpi.comnih.gov Mukaiyama aldol (B89426) reactions with silylated enol ethers have been used for C-5 alkylation. mdpi.comnih.gov Additionally, in the presence of Brønsted or Lewis acids, the furanone can react with arenes and heteroarenes, such as indole and methoxybenzene, to yield 5-aryl derivatives. mdpi.comnih.gov

Substitution at C-4: The chlorine atom at the C-4 position is susceptible to nucleophilic substitution. For example, 3,4,5-trichloro-2(5H)-furanone reacts with sodium azide (B81097) to yield a product of substitution at the C-4 position. nih.gov Similarly, reactions with thiols under acidic conditions can lead to 5-thiosubstituted derivatives. nih.govmdpi.com

Ring Transformation Reactions: The furanone ring can be converted into other heterocyclic systems. Reaction with hydrazine (B178648) and its derivatives can transform the 2(5H)-furanone ring into 4,5-dihalo-3(2H)-pyridazinones. mdpi.comnih.gov This highlights the utility of dichlorofuranone as a precursor for a broader range of heterocyclic compounds.

| Position | Reaction Type | Reagents/Conditions | Product Type | Reference |

|---|---|---|---|---|

| C-5 | Substitution (via activation) | 1. Methyl chloroformate, DIPEA 2. Amino alcohols | 5-(ω-hydroxyalkylamino) derivatives | nih.govresearchgate.net |

| C-5 | Arylation | Arenes, Lewis/Brønsted acids | 5-Aryl derivatives | mdpi.comnih.gov |

| C-5 | Mukaiyama Aldol Reaction | Silylated enol ethers, Lewis acids (e.g., ZnCl₂) | C-5 Alkylated derivatives | mdpi.comnih.gov |

| C-4 | Nucleophilic Substitution | Sodium azide (NaN₃) | 4-Azido derivative | nih.gov |

| Ring | Ring Transformation | Hydrazine derivatives, acidic solution | 4,5-Dihalogeno-3(2H)-pyridazinone | mdpi.comnih.gov |

Synthesis of Glycoconjugates of Dichlorofuranones

Glycoconjugation, the process of attaching carbohydrate moieties to other molecules, is a widely used strategy in medicinal chemistry to improve pharmacokinetic properties. Several approaches for the synthesis of this compound glycoconjugates have been developed.

One effective method involves a multi-step synthesis where the furanone core is first functionalized with a linker arm suitable for glycosylation. nih.govresearchgate.net In this pathway, 3,4-dichloro-5-hydroxy-2(5H)-furanone is treated with methyl chloroformate to form a carbonate at the C-5 position. nih.govresearchgate.net This activated intermediate is then reacted with an amino alcohol, introducing a hydroxyl-terminated linker. nih.govresearchgate.net The terminal hydroxyl group of this linker is subsequently used for the addition reaction with peracetylated glucals, catalyzed by triphenylphosphine hydrobromide (TPHB), to yield the final glycoconjugate. nih.govresearchgate.net This reaction proceeds stereospecifically with respect to the sugar ring. nih.gov

Another powerful strategy for creating glycoconjugates is through 1,3-dipolar cycloaddition, commonly known as "click chemistry". nih.gov This approach allows for the efficient joining of the dichlorofuranone moiety with a sugar derivative. nih.gov Typically, the furanone and sugar components are functionalized with an azide and a terminal alkyne (or vice versa), which then react to form a stable 1,2,3-triazole ring that serves as the linker. nih.gov This method is valued for its high yields, purity of products, and mild reaction conditions. nih.gov

| Synthetic Strategy | Key Steps | Linker Type | Catalyst/Reagents | Reference |

|---|---|---|---|---|

| Linker Arm Addition | 1. Activation of C-5 (e.g., as carbonate) 2. Substitution with amino alcohol 3. Addition to peracetylated glucal | ω-Hydroxyalkylamino | Triphenylphosphine hydrobromide (TPHB) | nih.govresearchgate.net |

| Click Chemistry | 1,3-dipolar cycloaddition of azide and alkyne-functionalized furanone and sugar derivatives | 1,2,3-Triazole | Typically Cu(I) catalyzed | nih.gov |

Introduction of Silyl (B83357) and Other Protecting Groups

Protecting groups are essential in the multi-step synthesis of complex molecules to temporarily mask reactive functional groups. fiveable.meuchicago.edu For this compound and its analogues, the 5-hydroxyl group is a common site for protection, often using silyl ethers. The introduction of silyl groups not only protects the hydroxyl moiety but can also increase the lipophilicity of the molecule, which can influence its biological activity. mdpi.com

The silylation of the 5-hydroxyl group is typically achieved by reacting the furanone derivative with a silyl chloride in an anhydrous solvent like dimethylformamide (DMF), in the presence of a base such as diisopropylethylamine (DIPEA). mdpi.com A variety of silyl groups can be introduced, with their stability depending on the steric bulk of the substituents on the silicon atom. fiveable.mechem-station.com

Commonly used silyl protecting groups include:

Trimethylsilyl (TMS): Provides the least stable protection and is easily cleaved. chem-station.com

tert-Butyldimethylsilyl (TBS or TBDMS): Offers greater stability than TMS and is widely used in organic synthesis. chem-station.comutsouthwestern.edu

Triisopropylsilyl (TIPS): A bulkier group that provides even more robust protection. chem-station.comutsouthwestern.edu

tert-Butyldiphenylsilyl (TBDPS): Among the most stable common silyl ethers, offering significant resistance to acidic conditions. chem-station.comutsouthwestern.edu

The choice of silyl group allows chemists to fine-tune the stability of the protected intermediate to withstand subsequent reaction conditions. fiveable.me Deprotection is typically accomplished using a fluoride ion source, such as tetrabutylammonium fluoride (TBAF), due to the exceptionally strong silicon-fluoride bond that is formed. chem-station.commasterorganicchemistry.com

Design and Synthesis of Conformationally Restricted Analogues

The design and synthesis of conformationally restricted analogues are a key strategy in medicinal chemistry to understand structure-activity relationships (SAR) and to develop compounds with improved selectivity and potency. By reducing the number of possible conformations a molecule can adopt, it is possible to lock it into a bioactive shape that fits more precisely into a biological target. researchgate.net

For furanone-based compounds, conformational restriction can be achieved by incorporating the furanone ring into a more rigid, polycyclic system. One such approach is the synthesis of tetrahydronaphthofuranones, which are considered conformationally restricted analogues of 3,4-diarylfuranones. nih.gov The synthesis of these rigid structures provides valuable insights into the spatial requirements of the target receptor or enzyme.

The general design principle involves creating analogues where free rotation around single bonds is limited. researchgate.net This can be achieved by:

Introducing cyclic structures: Fusing the furanone core with another ring system, as seen in naphthofuranones. nih.gov

Incorporating rigid linkers: Using linkers that restrict the orientation of substituents.

Strategic placement of bulky groups: Introducing sterically demanding groups that hinder rotation.

The synthesis of such analogues often requires multi-step sequences and the development of novel synthetic methodologies to build the constrained scaffold. acs.org These conformationally restricted analogues serve as important tools for probing the interactions between the furanone pharmacophore and its biological targets. researchgate.netnih.gov

Spectroscopic Characterization and Advanced Analytical Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C NMR)

No published ¹H or ¹³C NMR spectral data for 4,5-Dichlorofuran-2(5H)-one were found. Structural elucidation for this compound would theoretically involve identifying signals corresponding to the protons and carbons in its unique structure. For instance, ¹H NMR would be expected to show a signal for the proton at the C5 position, with its chemical shift and multiplicity influenced by the adjacent chlorine atom. Similarly, ¹³C NMR would provide signals for the carbonyl carbon (C2), the olefinic carbons (C3 and C4), and the saturated carbon bearing a chlorine atom (C5).

Mass Spectrometry (MS) Techniques (e.g., GC-MS, LC-HRMS, GC-MS/MS)

Specific mass spectra, including molecular ion peak and fragmentation patterns from techniques such as GC-MS or LC-HRMS, are not documented for this compound. Analysis by high-resolution mass spectrometry (HRMS) would be required to confirm its elemental composition. Tandem MS (MS/MS) would be used to study its fragmentation pathways, which would likely involve the loss of chlorine atoms and carbon monoxide.

Infrared (IR) Spectroscopy

An experimental Infrared (IR) spectrum for this compound is not available. A theoretical spectrum would be characterized by a strong absorption band corresponding to the C=O stretching of the lactone ring and bands associated with the C=C double bond and C-Cl bonds.

X-ray Diffraction Analysis for Solid-State Structure Determination

There are no published reports on the single-crystal X-ray diffraction of this compound. This technique would be necessary to definitively determine its solid-state molecular structure, including bond lengths, bond angles, and crystal packing information.

Chromatographic Techniques for Purification and Analysis (e.g., HPLC, TLC)

While chromatographic methods like High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are standard for the purification and analysis of furanone derivatives, specific protocols, retention times, or Rƒ values for this compound have not been reported.

Improved Derivatization Techniques for Enhanced Detection in Complex Matrices

Research on derivatization techniques for halogenated furanones has primarily focused on improving the detectability of compounds like the mutagen MX in environmental samples. nih.gov These methods often target hydroxyl groups for silylation or methylation to increase volatility for GC-MS analysis. researchgate.netresearchgate.net As this compound lacks a hydroxyl group, these specific methods would not be applicable. No derivatization strategies tailored for the enhanced detection of this compound have been described in the literature.

Computational Chemistry and Theoretical Investigations

Electronic Structure Analysis (HOMO/LUMO Energies, Charge Distribution)

Electronic structure analysis is fundamental to understanding a molecule's reactivity and kinetic stability. Key parameters derived from these studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is associated with the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a critical indicator of molecular stability; a large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule is more prone to chemical reactions. nih.gov

Computational methods, particularly Density Functional Theory (DFT), are used to calculate these orbital energies. researchgate.net From the HOMO and LUMO energies, several global reactivity descriptors can be determined, such as electronegativity (χ), chemical hardness (η), global softness (S), and the electrophilicity index (ω). ijcce.ac.irmaterialsciencejournal.org

Charge distribution analysis, through methods like Mulliken atomic charges and the generation of Molecular Electrostatic Potential (MEP) maps, reveals the electronic density around the molecule. researchgate.netresearchgate.net MEP maps are particularly useful for identifying sites susceptible to electrophilic and nucleophilic attack. For instance, negative potential regions, often located on electronegative atoms like oxygen, indicate likely sites for electrophilic attack. researchgate.net

Table 1: Representative Quantum Chemical Descriptors Calculated via DFT (Note: The following data is illustrative, based on calculations for the structurally related compound 4,5-Dichloropyridazin-3(2H)-one, as specific values for 4,5-Dichlorofuran-2(5H)-one are not available in the provided sources. The principles and parameters are directly applicable.)

| Parameter | Symbol | Formula | Illustrative Value | Unit | Reference |

| HOMO Energy | EHOMO | - | -7.65 | eV | researchgate.net |

| LUMO Energy | ELUMO | - | -1.54 | eV | researchgate.net |

| Energy Gap | ΔE | ELUMO - EHOMO | 6.11 | eV | researchgate.net |

| Electronegativity | χ | -(ELUMO + EHOMO)/2 | 4.59 | eV | researchgate.net |

| Chemical Hardness | η | (ELUMO - EHOMO)/2 | 3.05 | eV | researchgate.net |

| Global Softness | S | 1/(2η) | 0.16 | eV⁻¹ | ijcce.ac.ir |

| Electrophilicity Index | ω | χ²/ (2η) | 3.45 | eV | ijcce.ac.ir |

Reaction Mechanism Studies and Transition State Analysis

Theoretical methods are invaluable for elucidating the mechanisms of chemical reactions involving furanone derivatives. Computational studies can map out the potential energy surface of a reaction, identifying reactants, products, intermediates, and, crucially, the transition states that connect them. core.ac.uk This allows for the determination of activation energies, which govern the reaction rate.

For halogenated furanones, which are known to undergo various transformations, these studies can provide detailed mechanistic insights. mdpi.com Reactions such as nucleophilic substitution at the carbon-halogen bonds, ring-opening, and subsequent transformations are common. mdpi.comnih.gov For example, the reaction of 3,4-dihalo-5-hydroxy-2(5H)-furanones with nucleophiles can proceed via an initial attack at the C4 position. nih.gov Computational analysis can model the approach of the nucleophile, calculate the structure and energy of the transition state, and confirm the structure of the resulting intermediate or product. This level of detail helps rationalize experimentally observed product distributions and reaction conditions.

Conformational Analysis and Isomerism in Solution

The furanone ring in this compound is largely planar, but substituents can introduce conformational complexity. The presence of a chiral center, such as at the C5 position in related 5-substituted furanones, means the compound can exist as a racemic mixture of enantiomers. nih.govresearchgate.net

In solution, furanone derivatives can exist in equilibrium between their cyclic lactone form and an open-chain acyclic form. nih.govnih.gov This equilibrium can be influenced by the solvent and the presence of acids or bases. nih.gov Computational conformational analysis can be used to determine the relative stabilities of different conformers and isomers in various solvent environments. By calculating the potential energy as a function of dihedral angles, researchers can identify the lowest-energy (most stable) conformations. mdpi.com These theoretical findings can be correlated with experimental data from techniques like Nuclear Magnetic Resonance (NMR) spectroscopy to provide a comprehensive picture of the molecule's behavior in solution. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling

QSAR and QSPR are computational techniques used to build mathematical models that correlate a molecule's chemical structure with its biological activity (QSAR) or physicochemical properties (QSPR). nih.govresearchgate.net These models are essential in drug discovery and materials science for predicting the properties of new, unsynthesized compounds. unc.edu

To build a QSAR/QSPR model for a series of furanone derivatives, a dataset of compounds with known activities or properties is required. For each compound, a set of numerical descriptors is calculated, representing various aspects of its molecular structure. These can include topological, spatial, thermodynamic, and electronic descriptors. nih.gov Statistical methods are then used to generate an equation that relates these descriptors to the observed activity. nih.gov A robust QSAR model not only predicts the activity of new compounds but also provides insight into the structural features that are most important for that activity. nih.govnih.gov

Molecular Docking and Dynamics Simulations for Target Interactions

Molecular docking is a computational method that predicts the preferred orientation and binding affinity of one molecule (a ligand, such as this compound) when it binds to a second molecule (a receptor, typically a protein or enzyme). nih.govmdpi.com This technique is widely used in drug design to screen virtual libraries of compounds and identify potential drug candidates. nih.gov The process involves placing the ligand in the active site of the protein and calculating a "docking score," which estimates the binding free energy. mdpi.com Lower scores typically indicate stronger binding. plos.org Analysis of the docked pose reveals key interactions, such as hydrogen bonds and halogen bonds, that stabilize the complex.

Following docking, molecular dynamics (MD) simulations can be performed to study the dynamic behavior of the ligand-protein complex over time. plos.orgbiotechrep.ir MD simulations provide a more realistic model of the biological system by accounting for the flexibility of both the ligand and the protein in a solvated environment. nih.gov Analysis of MD trajectories can assess the stability of the binding pose predicted by docking, revealing fluctuations in the protein structure and the persistence of key intermolecular interactions. mdpi.complos.org

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. core.ac.uk It has become one of the most popular and versatile methods in computational chemistry. researchgate.net DFT calculations can predict a wide range of molecular properties, including optimized molecular geometries, vibrational frequencies (for comparison with IR and Raman spectra), reaction energies, and the electronic properties discussed in Section 6.1. researchgate.netmdpi.com

In a typical DFT study of a molecule like this compound, the first step is to perform a geometry optimization to find the lowest energy structure. researchgate.net This is often done using a specific functional (e.g., B3LYP) and a basis set (e.g., 6-31G(d,p)). researchgate.net Once the optimized geometry is obtained, further calculations can be performed to compute properties like HOMO-LUMO energies, MEP maps, and theoretical vibrational spectra. researchgate.netmaterialsciencejournal.org These calculated properties provide deep insights into the molecule's structure, stability, and reactivity, serving as a powerful complement to experimental investigations. researchgate.net

This compound: A Focus on Its Role in Synthetic Chemistry

The compound this compound belongs to the furanone family, a class of heterocyclic compounds that are of significant interest in organic synthesis. While the 2(5H)-furanone core structure is a known pharmacophore present in various natural products and bioactive molecules, the specific applications and synthetic utility can vary greatly depending on the substitution pattern of the furanone ring. mdpi.comnih.gov This article focuses exclusively on the documented applications of this compound as a synthetic building block.

Applications As Synthetic Building Blocks

The versatility of halogenated furanones as reactants in organic synthesis is well-established. The presence of chloro substituents and the conjugated lactone system in these molecules provides multiple reactive sites for synthetic transformations. nih.gov However, much of the extensively documented research has centered on its isomers, particularly 3,4-dichloro-5-hydroxy-2(5H)-furanone (mucochloric acid) and 3,4,5-trichloro-2(5H)-furanone. mdpi.comnih.gov

The synthesis of complex heterocyclic systems from halogenated furanones is a key area of chemical research. Isomeric compounds such as 3,4-dichloro-5-hydroxy-2(5H)-furanone and its derivatives are known to undergo ring transformations with bifunctional nucleophiles like hydrazine (B178648) to yield pyridazinone heterocycles. mdpi.comnih.gov Similarly, reactions with ammonia (B1221849) or amines can lead to the formation of substituted 1H-pyrrol-2(5H)-ones. mdpi.com Treatment of 3,4,5-trichloro-2(5H)-furanone with reagents like 2-aminophenol (B121084) or 2-aminothiophenol (B119425) has been shown to produce complex tricyclic derivatives. nih.gov

Despite the rich chemistry of its isomers, specific and detailed examples of 4,5-Dichlorofuran-2(5H)-one being utilized as a direct precursor for the construction of such complex heterocyclic systems are not extensively detailed in the available scientific literature.

The 2(5H)-furanone scaffold is a core component of numerous natural products, and its derivatives are consequently valuable starting materials for the synthesis of natural product analogues. nih.gov For instance, the rubrolide family of natural products, which possess a furanone core, has been synthesized using related dichlorinated furanones.

However, based on a review of available research, the direct application of this compound in the synthesis of rubrolides or other specific natural product analogues has not been prominently documented.

The furanone ring is a recognized structural motif in molecules with potential pharmaceutical and agrochemical applications. mdpi.comnih.gov Derivatives of the isomeric mucochloric acid have been investigated for their bioactivity and serve as precursors for compounds with insecticidal and fungicidal properties. mdpi.comnih.gov Furthermore, conjugates of mucochloric acid have been synthesized for evaluation in areas such as antiprotozoal drug discovery. nih.govresearchgate.net

While the broader class of dichlorofuranones is of interest to medicinal and agrochemical chemists, specific instances of this compound serving as a key intermediate in the documented synthesis of commercial or late-stage investigational pharmaceutical or agrochemical compounds are not widely reported.

The development of novel materials with specific optical, electronic, or polymeric properties is another avenue where versatile chemical building blocks are employed. Furan-based compounds, in general, are explored for applications such as the creation of bio-derived polymers.

A thorough review of the scientific literature did not yield specific examples or detailed research on the application of this compound as a monomer or key component in the synthesis of novel materials.

Environmental Chemistry of Halogenated Furanones

Formation as Disinfection Byproducts (DBPs) in Water Treatment

Halogenated furanones, including dichlorinated variants, are not typically present in raw water sources; instead, they are formed as unintended byproducts during the disinfection stage of water treatment. nih.gov The reaction between disinfectants, primarily chlorine, and naturally occurring organic matter in the water leads to their creation. oup.com

The formation of halogenated furanones is contingent on the presence of specific precursors and is heavily influenced by the prevailing chemical conditions during water treatment.

Precursors: The primary precursors for the formation of halogenated furanones are constituents of Natural Organic Matter (NOM). ucc.ie NOM is a complex mixture of organic compounds found in natural waters, and substances derived from the decomposition of plant and animal matter. More specifically, research has identified the following as key precursors:

Humic and Fulvic Acids: These are major components of NOM and are well-established precursors to a variety of DBPs, including halogenated furanones. nih.gov

Phenolic Compounds: Aromatic compounds containing a hydroxyl group, such as those found in humic substances, are considered significant precursors. ucc.ienih.gov Studies using model phenolic compounds have confirmed their role in the formation of furan-like DBP structures. nih.gov

Amino Acids: Certain amino acids have also been identified as precursors for various classes of DBPs and may contribute to furanone formation. ucc.ie

Reaction Conditions: Several factors during the water treatment process can influence the type and concentration of halogenated furanones that are formed. Disinfection with free chlorine tends to produce more of these byproducts compared to the use of monochloramine. oup.com The presence of bromide ions (Br⁻) in the source water can lead to the formation of brominated and mixed bromo-chloro furanone analogues. oup.com Higher water temperatures can also increase the rate of DBP formation. researchgate.net

| Parameter | Influence on Halogenated Furanone Formation | Source |

|---|---|---|

| Disinfectant Type | Higher formation with free chlorine compared to chloramines. | oup.com |

| Precursor Type | Natural Organic Matter (NOM), particularly phenolic and humic substances, are primary precursors. | nih.govucc.ienih.gov |

| Bromide Concentration | Presence of bromide leads to the formation of brominated and mixed halogenated furanones. | oup.com |

| Temperature | Increased temperatures generally promote the formation of DBPs. | researchgate.net |

| pH | Affects the speciation of chlorine and the reactivity of organic precursors. | researchgate.net |

While the exact formation pathways for all halogenated furanones are complex and varied, a general mechanism has been proposed based on studies with phenolic precursors. nih.gov This proposed pathway involves several key steps:

Oxidation and Ring Opening: The process begins with the oxidation of a phenolic precursor by a disinfectant like chlorine. This initial attack destabilizes the aromatic ring.

Ring Cleavage: The oxidation leads to the cleavage, or opening, of the phenolic ring, transforming the cyclic aromatic compound into an unstable, linear intermediate.

Intramolecular Cyclization: Following the ring opening, a 5-membered furanone ring is formed through an intramolecular nucleophilic addition. This step involves one part of the linear molecule attacking another part of the same molecule to form the new ring structure. nih.gov

Halogenation: Chlorine atoms are incorporated into the molecule at various stages of this process, leading to the final chlorinated furanone structure, such as 4,5-Dichlorofuran-2(5H)-one.

This mechanism helps explain why natural waters rich in phenolic-containing NOM are significant sources for the formation of furan-like DBPs during chlorination. nih.gov

Environmental Fate and Degradation Pathways

The environmental fate of a chemical compound describes its transport and transformation in the environment. For halogenated furanones like this compound, their persistence and degradation are key to understanding their environmental impact. Halogenated organic compounds can be refractory, or resistant to degradation.

Limited specific data exists for the degradation of this compound itself, but its environmental behavior can be inferred from studies of similar halogenated DBPs and other chlorinated organic molecules. The primary degradation pathways in aquatic environments are expected to be hydrolysis and photolysis.

Hydrolysis: This is a chemical reaction in which a molecule is cleaved into two parts by reacting with water. The rate of hydrolysis for halogenated DBPs is often dependent on pH and temperature. For instance, the hydrolysis of a related compound, 2,6-dichloro-1,4-benzoquinone, is first-order with respect to hydroxide (B78521) concentration, indicating that it degrades more rapidly under more alkaline (higher pH) conditions. nih.gov It is plausible that dichlorofuranones would also exhibit pH-dependent stability.

Photolysis (Photodegradation): This process involves the breakdown of compounds by light, particularly ultraviolet (UV) radiation from the sun. Photodegradation can be a significant pathway for the removal of some chlorinated hydrocarbons in sunlit surface waters. researchgate.net The rate of photolysis can be influenced by the presence of other substances in the water that act as photosensitizers.

Biodegradation: This involves the breakdown of organic matter by microorganisms. While many simple organic compounds are readily biodegradable, halogenated compounds often show greater resistance. The chlorine atoms on the molecule can inhibit microbial enzymatic activity. However, some microorganisms have evolved pathways to dehalogenate and degrade chlorinated aromatic compounds, although this is often a slow process.

The persistence of this compound in the environment will ultimately depend on a combination of these factors, including water chemistry (pH), sunlight exposure, and the presence of adapted microbial communities.

Monitoring and Analytical Challenges in Environmental Samples

The detection and accurate quantification of halogenated furanones in environmental samples, such as drinking water, present significant analytical challenges. These difficulties stem from the chemical nature of the compounds, their low concentrations, and the complexity of the sample matrix.

One of the primary challenges is the low concentration at which these DBPs are typically found, often in the nanogram per liter (ng/L) or parts per trillion range. oup.com These trace levels are frequently near or below the detection limits of many standard analytical instruments.

Another significant issue is the chemical instability of some furanone compounds. Their structure and concentration can be sensitive to changes in pH, temperature, and the presence of residual disinfectants, which can lead to degradation of the analyte between sample collection and analysis.

Furthermore, the sample matrix itself poses a major hurdle. Drinking water is a complex mixture containing a wide variety of other organic and inorganic substances. These other compounds can interfere with the analysis, a phenomenon known as "matrix effects," which can suppress or enhance the analytical signal, leading to inaccurate measurements.

To overcome these challenges, specialized analytical methods have been developed. A common approach involves sample pre-concentration followed by analysis using gas chromatography (GC) coupled with a sensitive detector, such as an electron capture detector (ECD) or a mass spectrometer (MS). Often, a derivatization step is required to convert the furanones into a more volatile and stable form suitable for GC analysis.

| Challenge | Description | Analytical Approach/Consideration | Source |

|---|---|---|---|

| Low Environmental Concentrations | Typically found at ng/L levels, often below routine detection limits. | Use of highly sensitive detectors (e.g., MS, ECD); Sample pre-concentration techniques. | oup.com |

| Chemical Instability | Susceptible to degradation with changes in pH, temperature, or presence of residual disinfectants. | Proper sample preservation (e.g., pH adjustment, dechlorination); Minimized storage time. | nih.gov |

| Matrix Interference | Other organic and inorganic compounds in the water sample can affect analytical accuracy. | Advanced sample cleanup procedures; Use of high-resolution mass spectrometry; Isotope-labeled internal standards. | |

| Need for Derivatization | Many furanones are not volatile enough for direct GC analysis. | Chemical derivatization to increase volatility and stability for GC-MS analysis. |

Biological Activity and Mechanistic Studies of Dichlorofuranone Derivatives Excluding Clinical Trials, Dosage, Safety

Antimicrobial and Antibiofilm Activities

Derivatives of 4,5-Dichlorofuran-2(5H)-one belong to a class of compounds known as furanones, which have garnered significant scientific interest for their diverse biological activities. Research has particularly focused on their ability to combat microbial proliferation and the formation of biofilms, which are structured communities of bacteria that adhere to surfaces and are notoriously resistant to conventional antimicrobial agents.

Interference with Bacterial Quorum Sensing (QS) Systems (e.g., LuxR, LuxS)

Quorum sensing (QS) is a cell-to-cell communication mechanism that allows bacteria to monitor their population density and coordinate collective behaviors, such as virulence and biofilm formation. mdpi.com Furanone derivatives have been identified as potent inhibitors of these QS systems.

| Furanone Derivative | Target QS System | Affected Bacteria (Example) | Observed Effect |

|---|---|---|---|

| 2(5H)-furanone | AHL-mediated (LuxR-type) | Chromobacterium violaceum, Aeromonas hydrophila | Inhibition of violacein (B1683560) synthesis and biofilm formation. nih.govresearchgate.net |

| (5Z)-4-bromo-5-(bromomethylene)-3-butyl-2(5H)-furanone | Autoinducer-1 (AHL) & Autoinducer-2 (B1199439) (AI-2) | Vibrio harveyi, Escherichia coli | Inhibition of bioluminescence (QS response). nih.govpsu.edu |

| (5Z)-4-bromo-5-(bromomethylene)-3-butyl-2(5H)-furanone | LuxS/AI-2 | Staphylococcus spp. | Reduced luxS gene expression. nih.gov |

Modulation of Biofilm Formation and Swarming Motility

By disrupting QS pathways, furanone derivatives effectively modulate key bacterial behaviors like biofilm formation and swarming motility. Swarming is a form of multicellular movement that facilitates bacterial colonization of surfaces. The natural compound (5Z)-4-bromo-5-(bromomethylene)-3-butyl-2(5H)-furanone has been shown to completely inhibit the swarming motility of Escherichia coli. nih.govpsu.edu The same compound also significantly inhibited E. coli biofilm formation, leading to a 55% decrease in thickness and a reduction in the number of water channels within the biofilm structure. nih.govpsu.edu Similarly, 2(5H)-furanone was found to reduce biofilm formation by Aeromonas hydrophila, a strain isolated from a bio-fouled reverse osmosis membrane. nih.gov

Interestingly, the effect of furanones on biofilm formation can be species-dependent. While generally inhibitory towards Gram-negative bacteria, studies on Gram-positive staphylococci have shown a paradoxical effect. At subinhibitory concentrations (10-20% of the minimum inhibitory concentration), the brominated furanone enhanced biofilm formation in Staphylococcus epidermidis and Staphylococcus aureus. nih.gov This enhancement was correlated with an increase in the production of polysaccharide intercellular adhesin (PIA), a key component of the staphylococcal biofilm matrix, and was dependent on the compound's interference with the luxS gene. nih.gov

| Furanone Derivative | Bacterial Species | Effect on Biofilm | Effect on Swarming Motility |

|---|---|---|---|

| (5Z)-4-bromo-5-(bromomethylene)-3-butyl-2(5H)-furanone | Escherichia coli | Inhibited (55% thickness reduction). nih.govpsu.edu | Completely inhibited. nih.govpsu.edu |

| (5Z)-4-bromo-5-(bromomethylene)-3-butyl-2(5H)-furanone | Staphylococcus spp. | Enhanced at subinhibitory concentrations. nih.gov | Not Reported |

| Chlorinated 2(5H)-furanone (F105) | Staphylococcus aureus | Suppressed. nih.gov | Not Reported |

| 2(5H)-furanone | Aeromonas hydrophila | Reduced. nih.gov | Not Reported |

Mechanisms of Selective Activity against Microorganisms (e.g., Gram-positive vs. Gram-negative)

Certain furanone derivatives exhibit highly selective antimicrobial activity. A notable example is the derivative F105, which incorporates chlorinated 2(5H)-furanone, sulfone, and L-menthol moieties. This compound displayed potent activity against a range of Gram-positive bacteria, including S. aureus, S. epidermidis, Bacillus cereus, and Micrococcus luteus, but had no effect on the growth of Gram-negative bacteria such as Klebsiella pneumoniae, Pseudomonas aeruginosa, and E. coli, even at high concentrations. nih.gov

The mechanism behind this selectivity appears to be related to differential cell permeability. Studies using a fluorescent analogue of F105 demonstrated that the compound rapidly penetrates the cells of Gram-positive bacteria and accumulates inside, regardless of cell viability. In contrast, Gram-negative bacteria were found to be impermeable to the compound. nih.gov This suggests that the outer membrane of Gram-negative bacteria acts as an effective barrier, preventing the furanone derivative from reaching its intracellular targets. The bactericidal action of furanones against Gram-positive bacteria is distinct from their growth-independent QS-inhibitory effects on Gram-negative bacteria. nih.gov

Reactive Oxygen Species (ROS) Induction and Protein Interactions

Beyond disrupting communication and biofilm formation, a key antimicrobial mechanism of furanone derivatives involves the induction of oxidative stress. Inside the bacterial cell, these compounds can trigger the formation of reactive oxygen species (ROS), which are highly reactive molecules that can damage DNA, lipids, and proteins. nih.govnih.gov

The furanone derivative F105 was shown to induce ROS formation within Gram-positive bacterial cells. nih.gov Concurrently, it engages in nonspecific interactions with a multitude of intracellular proteins. This dual-action mechanism is particularly effective because it not only generates damaging ROS but also appears to impair the cell's own anti-ROS defense systems by interacting with and potentially disabling proteins responsible for ROS detoxification. nih.gov This creates a cascade of oxidative damage that overwhelms the cell's protective capabilities.

This ROS-inducing potential is a characteristic of related furanone structures. For example, 3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone (MX), a potent mutagen, was found to induce oxidative stress in murine cell lines by significantly increasing ROS production and depleting intracellular levels of glutathione (B108866) (GSH), a critical antioxidant. nih.gov

Anticancer Activity and Molecular Modulations

In addition to their antimicrobial properties, furanone derivatives and related heterocyclic scaffolds have been investigated for their potential as anticancer agents. pjps.pknih.govaccscience.com The activity of these compounds is often linked to their ability to modulate critical cellular pathways involved in cancer cell proliferation and survival.

Inhibition of Key Enzymes (e.g., Kinases, COX-1, Topoisomerase I, MDM2-p53 Interaction)

A primary strategy in cancer therapy is the targeted inhibition of key proteins that drive tumor growth. Furanone-based structures are being explored for their ability to interfere with such targets. One of the most critical interactions in cancer biology is between the tumor suppressor protein p53 and its primary negative regulator, murine double minute 2 (MDM2). nih.gov In many cancers where p53 is not mutated, its function is silenced by overexpression of MDM2. osti.gov Small molecules that can block the MDM2-p53 interaction can reactivate p53's tumor-suppressing functions, leading to cell cycle arrest and apoptosis in cancer cells. johnshopkins.edu

While direct inhibition by this compound is still under investigation, the natural product chlorofusin, which features a complex heterocyclic structure, was identified as an inhibitor of the p53-MDM2 protein-protein interaction. researchgate.net The success of other small-molecule MDM2 inhibitors, such as the nutlins and spirooxindole derivatives, has validated this interaction as a promising therapeutic target. nih.govfrontiersin.org

The broader chemical class to which dichlorofuranone belongs shows potential for inhibiting other key enzymes. For example, a synthetic compound containing a dichlorophenyl group, 2-(3,4-dichlorophenyl)-4H-benzo[d] nih.govnih.govoxazin-4-one, exhibited moderate cytotoxicity against the MCF-7 breast cancer cell line, with in-silico studies suggesting it may act by inhibiting methionyl-tRNA synthetase, an enzyme overexpressed in several cancers. pjps.pk Other studies on 5-hydoxy-1H-pyrrol-2-(5H)-one, a structurally related N-heterocycle, have shown that its derivatives can inhibit the growth of multiple cancer cell lines and induce apoptosis, partly through the activation of p53. nih.gov

| Compound Class/Example | Molecular Target | Therapeutic Area |

|---|---|---|

| Chlorofusin (Natural Product) | MDM2-p53 Interaction | Anticancer. researchgate.net |

| Spirooxindoles (e.g., MI-888) | MDM2-p53 Interaction | Anticancer. nih.gov |

| 2-(3,4-dichlorophenyl)-4H-benzo[d] nih.govnih.govoxazin-4-one | Methionyl-tRNA Synthetase (putative) | Anticancer (Breast Cancer). pjps.pk |

| 5-hydoxy-1H-pyrrol-2-(5H)-one derivatives | p53 Pathway Activation | Anticancer. nih.gov |

Impact on Cell Viability and Proliferation in Cell Lines

Dichlorofuranone derivatives have been the subject of numerous studies to evaluate their effects on the viability and growth of various cell lines, particularly in the context of cancer research. These compounds have demonstrated significant cytotoxic and anti-proliferative activities across a range of tumor types.

One area of investigation involves 3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone, a compound known as MX. In studies using murine cell lines, MX was found to induce oxidative stress, leading to a reduction in cell viability. nih.gov Treatment with MX resulted in cell detachment and a decrease in viability of 20% in L929 fibrosarcoma cells and 7% in NIH 3T3 fibroblast cells within one hour. nih.gov Further research on the effects of MX in rats indicated that it could enhance cell proliferation in the gastric mucosa in a dose-dependent manner up to a concentration of 25 p.p.m., suggesting a potential role in tumor promotion. researchgate.net

Other synthetic derivatives have shown potent anti-cancer activity. A study focusing on new bis-2(5H)-furanone derivatives found that one compound, designated 4e, exhibited significant inhibitory activity against C6 glioma cells with an IC50 value of 12.1 μM. mdpi.com Notably, this compound displayed low toxicity toward normal HaCaT human cells. mdpi.com The mechanism of action was determined to be the induction of cell cycle arrest at the S-phase in the C6 glioma cells. mdpi.com Similarly, other novel furanone derivatives have been evaluated against human breast carcinoma cells (MCF-7), demonstrating effective anti-cancer activity while showing low toxicity against normal human lung fibroblast cells (MRC-5). mdpi.com

These findings highlight the potential of the dichlorofuranone scaffold in developing selective cytotoxic agents against cancer cells. The varied effects, from inducing oxidative stress to causing cell cycle arrest, indicate multiple potential mechanisms of action.

Table 1: Effects of Dichlorofuranone Derivatives on Various Cell Lines This table is interactive. You can sort and filter the data by clicking on the headers.

| Compound Class | Specific Compound | Cell Line | Cell Type | Effect | Finding | Source(s) |

|---|---|---|---|---|---|---|

| Halogenated Furanone | 3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone (MX) | L929 | Murine Fibrosarcoma | Decreased Viability | 20% decrease in viability after 1 hour | nih.gov |

| Halogenated Furanone | 3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone (MX) | NIH 3T3 | Murine Fibroblast | Decreased Viability | 7% decrease in viability after 1 hour | nih.gov |

| Bis-2(5H)-furanone | Compound 4e | C6 | Rat Glioma | Inhibition of Proliferation | IC50 of 12.1 μM; S-phase cell cycle arrest | mdpi.com |

| Bis-2(5H)-furanone | Compound 4e | HaCaT | Human Keratinocyte (Normal) | Low Toxicity | Low toxicity observed | mdpi.com |

| Substituted Furanone | Novel Derivatives | MCF-7 | Human Breast Carcinoma | Cytotoxicity | Good to moderate anti-cancer activity | mdpi.com |

Synergistic Effects with Existing Therapeutic Agents

The combination of dichlorofuranone derivatives with existing drugs is an area of research aimed at enhancing therapeutic efficacy and overcoming drug resistance. Studies have shown that compounds derived from the 2(5H)-furanone scaffold can exhibit synergistic or additive effects when used in combination with established therapeutic agents.

A notable example is a series of 2(5H)-furanone-based compounds synthesized from 3,4-dichloro-5-hydroxy-2(5H)-furanone, also known as mucochloric acid (MCA). mdpi.com These derivatives were evaluated for their activity against M. tuberculosis H37Rv. The study revealed that the compounds not only possessed antitubercular activity on their own but also demonstrated synergistic activity when combined with rifampicin, a frontline anti-tuberculosis drug. mdpi.com Furthermore, the same furanone derivatives showed additive effects when paired with isoniazid (B1672263) and ethambutol, two other important drugs used in tuberculosis treatment. mdpi.com This suggests that dichlorofuranone derivatives could serve as adjuncts in existing antimicrobial therapies, potentially lowering the required doses of conventional drugs and mitigating the development of resistance.

Antiviral and Antifungal Properties

The 2(5H)-furanone skeleton is a structural motif found in numerous natural and synthetic compounds that exhibit a wide spectrum of biological activities, including antiviral and antifungal properties. mdpi.comnih.gov Research into derivatives of this compound has confirmed the potential of this chemical class as a source of new antimicrobial agents.

Furanone Scaffold as a Pharmacophore in Medicinal Chemistry Research

The furanone ring, specifically the 2(5H)-furanone skeleton, is recognized as a privileged pharmacophore in medicinal chemistry. nih.govnih.gov A pharmacophore is a part of a molecular structure that is responsible for a particular biological or pharmacological interaction that it undergoes. The furanone nucleus is present in a multitude of biologically active compounds, both of natural and synthetic origin, making it an indispensable motif for the design and development of novel therapeutic agents. nih.govmdpi.com

The versatility of the furanone scaffold stems from its chemical structure. For halogenated derivatives like 3,4-dihalo-5-hydroxy-2(5H)-furanones, the high reactivity is due to the presence of a carbonyl group conjugated with a carbon-carbon double bond, a hydroxyl group, and two labile halogen atoms. mdpi.comnih.gov These features provide multiple sites for chemical modification, allowing chemists to synthesize a diverse library of derivatives. nih.gov This structural diversity has led to the development of furanone-containing compounds with a wide array of pharmacological activities, including anticancer, antibacterial, antifungal, antiviral, and anti-inflammatory properties. nih.govnih.govnih.gov The continuous interest in this scaffold in medicinal chemistry is driven by its proven bioactivity and the potential to create new derivatives with improved potency and selectivity. nih.gov

Target Identification and Validation Methodologies in Chemical Biology

Identifying the specific molecular targets of a bioactive compound is a critical step in understanding its mechanism of action and developing it into a therapeutic agent. For dichlorofuranone derivatives, a combination of chemical and biological methodologies is employed to identify and validate their cellular targets.

Target validation can be approached through chemical methods, using the small molecule inhibitor itself to probe its biological function, or through genetic methods, where the gene for the potential target is modulated to observe effects. nih.gov In the case of furanone derivatives, specific examples illustrate these approaches. For instance, studies on bis-2(5H)-furanone derivatives with anticancer activity pointed to DNA as a potential target. mdpi.com This hypothesis was investigated using biophysical techniques such as electronic spectroscopy, fluorescence emission, and circular dichroism, which showed that the compound could significantly interact with DNA isolated from C6 glioma cells. mdpi.com

In other cases, the mechanism of action points toward protein targets. Derivatives of mucochloric acid (MCA) and mucobromic acid (MBA) that inhibit biofilm formation are thought to do so through interactions with regulatory proteins in bacteria. nih.gov The process of confirming such targets often involves label-free methodologies, which analyze the biophysical interactions between the compound and its potential macromolecular target in their native forms. nih.gov These methods, combined with genetic approaches like gene knockout or RNA interference, provide robust validation of a compound's molecular target, which is essential for advancing drug discovery programs. nih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products